2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Catalog No.
S14093052
CAS No.
M.F
C11H21ClO3S
M. Wt
268.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulf...

Product Name

2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

IUPAC Name

2-methyl-3-(4-methylcyclohexyl)oxypropane-1-sulfonyl chloride

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

InChI

InChI=1S/C11H21ClO3S/c1-9-3-5-11(6-4-9)15-7-10(2)8-16(12,13)14/h9-11H,3-8H2,1-2H3

InChI Key

LTJYOCRVIUSIOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OCC(C)CS(=O)(=O)Cl

2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride, also known as 1-Propanesulfonyl chloride, 2-methyl-3-[(4-methylcyclohexyl)oxy]-, is a sulfonyl chloride compound with the molecular formula C11H21ClO3SC_{11}H_{21}ClO_3S. It has a molar mass of approximately 268.8 g/mol and is characterized by the presence of a sulfonyl chloride functional group, which imparts significant reactivity to the molecule. This compound is typically utilized in organic synthesis and has applications in medicinal chemistry and materials science .

The chemical reactivity of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is primarily due to its sulfonyl chloride moiety. Key types of reactions include:

  • Substitution Reactions: The sulfonyl chloride can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonic acids.
  • Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to yield the corresponding sulfonic acid.
  • Reduction: The compound can be reduced to form sulfonamides, which are important in pharmaceutical applications .

Common reagents for these reactions include nucleophiles like amines and alcohols, with solvents such as dichloromethane or chloroform often employed under anhydrous conditions to prevent premature hydrolysis.

The synthesis of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves several steps:

  • Starting Materials: The reaction often begins with 4-methylcyclohexanol and 2-methyl-3-chloropropane-1-sulfonyl chloride.
  • Reaction Conditions: The reaction is conducted under anhydrous conditions using solvents such as dichloromethane or chloroform. Triethylamine may be used as a catalyst to facilitate the reaction.
  • Purification: Post-reaction purification methods such as distillation or chromatography are employed to isolate the desired product .

2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Medicinal Chemistry: This compound is investigated for its potential role in drug development, particularly in synthesizing sulfonamide-based pharmaceuticals.
  • Material Science: It may also be used in producing specialty chemicals and materials due to its reactive nature .

The interaction studies involving 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride focus on its reactivity with various nucleophiles. These interactions can lead to different products depending on the nature of the nucleophile used. For instance, when reacted with amines, it forms sulfonamides; with alcohols, it generates sulfonate esters; and hydrolysis leads to sulfonic acids. Such studies are crucial for understanding its potential roles in biological systems and synthetic applications .

Several compounds share structural similarities with 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
3-Methylcyclohexanol5890-92-80.91Simple alcohol structure
2-Methylpropane-1-sulfonyl Chloride1822360.88Smaller molecular size
3-Isopropylphenol617-94-70.90Aromatic structure
4-Methylphenol106-44-50.89Contains a phenolic group

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride lies in its specific combination of a cyclic alkane moiety with a reactive sulfonyl chloride group, which enhances its utility in synthetic chemistry compared to simpler analogs like alcohols or phenols .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

268.0899934 g/mol

Monoisotopic Mass

268.0899934 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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